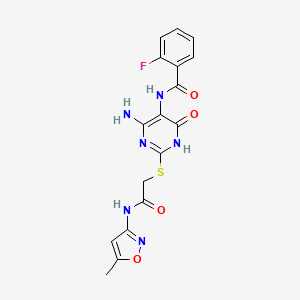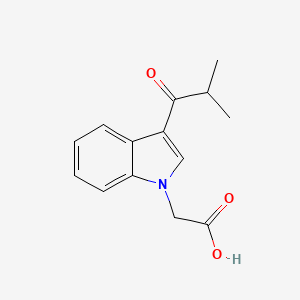![molecular formula C26H22N6O2S B2850521 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide CAS No. 861638-01-9](/img/structure/B2850521.png)
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide” is a complex organic molecule. It has a molecular formula of C26H22N6O2S and an average mass of 482.557 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The presence of the cyano group (C≡N), the pyrazole ring (a five-membered ring with two nitrogen atoms), and the benzimidazole group (a fused benzene and imidazole ring) are notable features .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies exploring the intramolecular cyclization of related compounds, leading to the synthesis of pyridin-2(1H)-ones. These studies provide insight into the chemical behavior and potential for creating diverse chemical structures, offering a foundation for further chemical and pharmacological research Savchenko et al., 2020.
Antimicrobial Activity
- Research focusing on derivatives incorporating the antipyrine moiety, similar to the compound , has indicated antimicrobial activity. This suggests the potential for developing new antimicrobial agents based on modifications of this chemical structure Bondock et al., 2008.
Heterocyclic Chemistry Applications
- The compound and its derivatives have been part of studies aiming at the development of new heterocyclic compounds, which are crucial in medicinal chemistry for the development of drugs with various therapeutic effects. This includes the exploration of novel synthesis pathways and the characterization of the resulting compounds Dawood et al., 2011.
Potential for Imaging Applications
- Some studies have involved the synthesis of related compounds for use in imaging the translocator protein (18 kDa) with PET, indicating the potential application of similar compounds in diagnostic imaging and research into neurological diseases Dollé et al., 2008.
Antitumor Activity
- Novel structures derived from related benzimidazole compounds have shown anti-Helicobacter pylori activities, suggesting a possible research direction into the antibacterial and potentially antitumor applications of similar compounds Carcanague et al., 2002.
Future Directions
Properties
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S/c1-16-13-23(31-21-12-8-7-11-20(21)28-25(31)19(16)14-27)35-15-22(33)29-24-17(2)30(3)32(26(24)34)18-9-5-4-6-10-18/h4-13H,15H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKPDXZZUWFFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2850438.png)


![Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2850442.png)
![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2850448.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)
![(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2850450.png)
![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)




![Ethyl 5-(cyclopropanecarbonylamino)-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850460.png)
